molecular formula C18H20N2O4 B5336163 2,3-dihydroxy-N,N'-bis(3-methylphenyl)butanediamide

2,3-dihydroxy-N,N'-bis(3-methylphenyl)butanediamide

Cat. No.: B5336163
M. Wt: 328.4 g/mol
InChI Key: YAAKLGQXHVQCHO-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide is an organic compound with a complex structure that includes two hydroxyl groups and two amide groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide typically involves the reaction of 2,3-dihydroxybutanediamide with 3-methylphenylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diamines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,3-dihydroxy-N,N’-bis(3-methylphenyl)butanediamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-N,N’-diphenylbutanediamide
  • 2,3-Dihydroxy-N,N’-bis(2-phenylethyl)butanediamide

Uniqueness

2,3-Dihydroxy-N,N’-bis(3-methylphenyl)butanediamide is unique due to the presence of 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups on the aromatic rings can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2,3-dihydroxy-N,N'-bis(3-methylphenyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-5-3-7-13(9-11)19-17(23)15(21)16(22)18(24)20-14-8-4-6-12(2)10-14/h3-10,15-16,21-22H,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAKLGQXHVQCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C(C(=O)NC2=CC=CC(=C2)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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